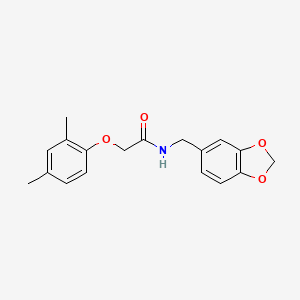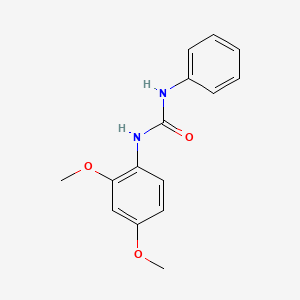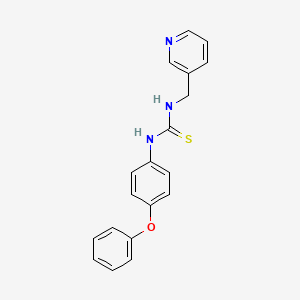
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in lab experiments is its potential as a treatment for various diseases. This compound has anti-cancer properties and has shown potential as a treatment for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted treatments.
Direcciones Futuras
There are many future directions for the study of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide. One area of interest is in the development of targeted treatments for various diseases, such as cancer and neurological disorders. Another area of interest is in the study of its mechanism of action, which could lead to a better understanding of how this compound works and how it can be used to develop new treatments. Additionally, further studies could investigate the potential side effects and toxicity of this compound, which could help determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The resulting product is then treated with 3-methylaminoaniline to obtain the final compound. This method has been shown to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has shown potential for use in various scientific research applications. One area of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of interest is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain. This compound has been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-4-3-5-8(9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXUCVOWSCYDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)


![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)
